Urea, 1-neopentyl-3-phenyl-2-thio-
Description
Urea, 1-neopentyl-3-phenyl-2-thio- is a thiourea derivative characterized by a sulfur atom replacing the oxygen at the 2-position of the urea backbone. The substituents include a neopentyl group (2,2-dimethylpropyl) at the 1-position and a phenyl group at the 3-position. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from conventional ureas and other thioureas.
Properties
CAS No. |
15093-39-7 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)9-13-11(15)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) |
InChI Key |
RZMMJUHZNOIBNV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)CN=C(NC1=CC=CC=C1)S |
Canonical SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
Other CAS No. |
15093-39-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
Thiourea derivatives vary significantly in biological activity based on substituent groups. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Neopentyl vs. Alkyl/Aryl Groups : The neopentyl group in the target compound likely increases metabolic stability compared to linear alkyl chains (e.g., ethyl or methyl) due to steric protection. This contrasts with ANTU’s naphthyl group, which prioritizes lipophilicity for membrane penetration .
- Phenyl vs. Heterocyclic Groups : The phenyl group in the target compound may favor interactions with aromatic residues in enzyme active sites, similar to PTU’s mechanism . However, heterocyclic substituents (e.g., quinazolinyl in ) often enhance binding specificity in enzyme inhibitors .
Functional Insights :
Property Comparison :
| Property | Urea, 1-neopentyl-3-phenyl-2-thio- | PTU | ANTU | Fluometuron |
|---|---|---|---|---|
| Solubility | Low (hydrophobic substituents) | Moderate | Low | High |
| Stability | High (steric protection) | Moderate | Low | High |
| Bioactivity | Unknown (theorized enzyme inhibition) | Thyroid inhibition | Rodenticide | Herbicide |
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